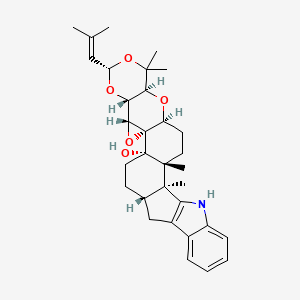

Terpendole C

Description

This compound has been reported in Albophoma yamanashiensis with data available.

produced by Albophoma yamanashiensis; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terpendole C: A Deep Dive into its Molecular Mechanisms

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms of Terpendole C, an indole diterpenoid with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its primary mode of action as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, its secondary tremorgenic properties, and a comparative analysis with the related compound, Terpendole E, a known mitotic kinesin Eg5 inhibitor.

Core Mechanism of Action: ACAT Inhibition

This compound has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] This activity is particularly relevant in the context of atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3]

The inhibition of ACAT by this compound presents a potential therapeutic strategy for preventing the progression of atherosclerosis by impeding the conversion of macrophages into foam cells.[2] There are two isoforms of ACAT: ACAT1, which is found in various tissues including macrophages, and ACAT2, which is primarily expressed in the liver and intestines.[2]

Quantitative Data on Terpendole ACAT Inhibition

The inhibitory activity of this compound and related compounds against ACAT has been quantified, with this compound demonstrating the most potent inhibition among the initially isolated terpendoles.[1]

| Compound | IC50 (µM) for ACAT Inhibition | Source |

| This compound | 2.1 | [1] |

| Terpendole D | 3.2 | [1] |

| Terpendole A | 15.1 | [1] |

| Terpendole B | 26.8 | [1] |

| Terpendole J | 38.8 | [4] |

| Terpendole K | 38.0 | [4] |

| Terpendole L | 32.4 | [4] |

| Terpendoles E-I | 145-388 | [4] |

ACAT Inhibition Signaling Pathway

The signaling pathway affected by this compound's inhibition of ACAT is central to cholesterol metabolism and the pathology of atherosclerosis. By blocking ACAT, this compound prevents the esterification of excess free cholesterol within macrophages, thereby reducing the formation of lipid droplets and the transformation of these cells into foam cells.

Secondary Activity: Tremorgenic Properties

In addition to its ACAT inhibitory activity, this compound is known to be a potent and fast-acting tremorgenic mycotoxin.[5] The precise molecular mechanism underlying the tremorgenic effects of many mycotoxins is not fully elucidated, but it is thought to involve the modulation of neurotransmitter activity.[1][6] Proposed mechanisms for other tremorgenic mycotoxins include the inhibition of inhibitory neurotransmitters like glycine and GABA, or the blockade of high-conductance calcium-activated potassium (BK) channels.[6][7] This disruption in neuronal signaling can lead to the characteristic tremors observed in mycotoxicosis.

Comparative Analysis: Terpendole E and Eg5 Inhibition

While this compound's primary target is ACAT, the closely related compound Terpendole E is a known inhibitor of the mitotic kinesin Eg5.[8] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis.[8] Inhibition of Eg5's ATPase activity leads to mitotic arrest, characterized by the formation of monoastral spindles.[8] It is important to note that the Eg5 inhibitory activity of Terpendole E is independent of ACAT inhibition.[8]

Eg5 Inhibition Signaling Pathway

The inhibition of Eg5 by compounds like Terpendole E disrupts the process of mitosis, which can be a target for anticancer therapies.

Experimental Protocols

ACAT Inhibition Assay (in vitro)

This protocol is a generalized method for determining the inhibitory activity of compounds against ACAT in rat liver microsomes.

1. Preparation of Microsomes:

-

Livers from rats are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

The homogenate is centrifuged at a low speed to remove cell debris and nuclei.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

The microsomal pellet is washed and resuspended in a storage buffer.

2. ACAT Activity Assay:

-

A reaction mixture is prepared containing the microsomal protein, a cholesterol substrate (often delivered with a carrier like BSA or cyclodextrin), and the test compound (e.g., this compound) at various concentrations.[3]

-

The reaction is initiated by the addition of a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).[3]

3. Quantification:

-

Lipids are extracted from the reaction mixture.

-

The cholesteryl esters are separated from free fatty acids and other lipids using thin-layer chromatography (TLC).[3]

-

The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Microtubule-Stimulated Eg5 ATPase Assay

This protocol outlines a method for measuring the ATPase activity of the Eg5 motor protein in the presence of microtubules.

1. Reagents and Protein Preparation:

-

Purified recombinant human Eg5 motor domain.

-

Polymerized microtubules (prepared from purified tubulin).

-

ATPase assay buffer (containing buffer salts, MgCl2, and ATP).

-

A coupled enzyme system (pyruvate kinase and lactate dehydrogenase) for a continuous spectrophotometric assay.[9]

-

NADH and phosphoenolpyruvate.

2. ATPase Assay:

-

The assay is performed in a microplate reader.

-

The reaction mixture contains the assay buffer, the coupled enzyme system, NADH, phosphoenolpyruvate, microtubules, and the Eg5 enzyme.

-

The test inhibitor (e.g., Terpendole E) is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

3. Data Analysis:

-

The hydrolysis of ATP by Eg5 is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

-

The rate of ATPase activity is determined by monitoring the change in absorbance over time.

-

The inhibitory effect of the compound is calculated, and the IC50 value is determined.

Experimental Workflow Visualization

Conclusion

This compound's primary mechanism of action as a potent ACAT inhibitor highlights its potential as a lead compound for the development of anti-atherosclerotic agents. Its secondary tremorgenic activity, while a potential liability, also provides an avenue for neuropharmacological research. Understanding the distinct mechanisms of this compound and its analogue Terpendole E underscores the structural nuances that dictate target specificity within this class of indole diterpenoids. Further investigation into the structure-activity relationships of terpendoles could yield novel therapeutics with enhanced potency and selectivity.

References

- 1. VetFolio [vetfolio.com]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tremorgenic Mycotoxins - Moldy Food Strikes Back - [criticalcaredvm.com]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. vetlexicon.com [vetlexicon.com]

- 7. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

The Terpendole C Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

[November 10, 2025]

Abstract

Terpendole C, a member of the indole-diterpenoid class of natural products, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic cascade from primary metabolites to the complex final structure, including the key enzymes and intermediates involved. While significant progress has been made in elucidating the overall pathway, this document also highlights areas where further research is needed, particularly concerning the precise enzymatic transformations in the terminal steps and the quantification of metabolic flux. This guide also compiles detailed experimental protocols for key techniques used in the study of fungal secondary metabolite biosynthesis, providing a valuable resource for researchers in the field.

Introduction to this compound and Indole-Diterpenoids

Indole-diterpenoids are a diverse class of fungal secondary metabolites characterized by a core structure derived from an indole moiety, typically from tryptophan, and a diterpene unit originating from geranylgeranyl pyrophosphate (GGPP)[1]. These compounds exhibit a wide range of biological activities, including tremorgenic, insecticidal, and cytotoxic properties, making them attractive targets for drug discovery and development.

This compound belongs to this family and is produced by various filamentous fungi, including Albophoma yamanashiensis and Chaunopycnis alba[2]. Like other indole-diterpenoids, the biosynthesis of this compound is orchestrated by a set of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three main stages: (I) synthesis of the core indole-diterpene scaffold, (II) formation of the key intermediate, Terpendole E, and (III) subsequent tailoring reactions leading to this compound.

Assembly of the Paspaline Core

The initial steps of the this compound pathway are shared with many other indole-diterpenoids and converge on the formation of the key intermediate, paspaline.

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: The diterpene backbone originates from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 20-carbon precursor, GGPP.

-

Indole Moiety Precursor: The indole portion of this compound is derived from tryptophan.

-

Prenylation of Indole: The first committed step in the indole-diterpenoid pathway is the prenylation of the indole ring of tryptophan with GGPP. This reaction is catalyzed by a prenyltransferase (TerC) , which attaches the geranylgeranyl group to the C3 position of the indole ring, forming 3-geranylgeranylindole (3-GGI).

-

Epoxidation and Cyclization: Following prenylation, a series of complex cyclization reactions occur to form the characteristic polycyclic diterpene core. This cascade is initiated by a flavin-dependent monooxygenase (FMO) (TerM) , which epoxidizes the terminal double bond of the geranylgeranyl chain of 3-GGI. The resulting epoxide then undergoes a proton-initiated cyclization cascade, facilitated by a terpene cyclase (TerB) , to yield the first stable indole-diterpene intermediate, paspaline.

References

Unraveling the Intricate Architecture of Terpendole C: A Technical Guide to Its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core scientific methodologies and data interpretation integral to the structure elucidation of Terpendole C, a tremorgenic indole-diterpenoid. This compound was first isolated from the fungus Albophoma yamanashiensis and its structure was rigorously determined through a combination of spectroscopic analysis and chemical reasoning. While the primary literature contains the exhaustive quantitative data, this guide synthesizes the fundamental steps and logic of the elucidation process, offering a comprehensive resource for professionals in natural product chemistry and drug development.

Isolation and Purification of this compound

The initial step in the structure elucidation of any natural product is its isolation in a pure form. The general procedure for obtaining this compound from the fermentation broth of Albophoma yamanashiensis involves a multi-step extraction and chromatographic process.

Experimental Protocol: General Isolation Procedure

A typical isolation protocol for indole-diterpenoids like this compound from a fungal culture is as follows:

-

Fermentation: The producing organism, Albophoma yamanashiensis, is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested and separated from the mycelia. The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC (e.g., with a C18 column and a methanol-water gradient) to yield the pure compound.

-

The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound.

Spectroscopic Analysis and Structure Determination

The determination of the planar structure of this compound was accomplished through the comprehensive analysis of its spectroscopic data, primarily from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For this compound, HRMS would have provided the exact mass, from which the molecular formula, C₃₂H₄₅NO₄, was deduced.

| Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₄ |

| Molecular Weight | 507.7 g/mol |

| Appearance | White powder |

| Origin | Albophoma yamanashiensis |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) was employed to piece together the complex carbon skeleton and assign all proton and carbon signals.

Key NMR Experiments and Their Roles:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

The following diagram illustrates the logical process of assembling the structure of this compound from its fundamental building blocks using key 2D NMR correlations.

Determination of Stereochemistry

The final and most challenging aspect of structure elucidation is the determination of the molecule's three-dimensional arrangement, or stereochemistry. For a complex molecule like this compound with multiple chiral centers, this involves establishing both the relative and absolute configuration.

Experimental Protocols for Stereochemistry Determination:

While the specific method used for this compound is detailed in the primary literature, common techniques for determining stereochemistry include:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that identifies protons that are close to each other in space, which helps to determine the relative configuration of stereocenters.

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.

-

Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra can be compared with computationally predicted spectra for different stereoisomers to determine the absolute configuration.

-

Chemical Derivatization (e.g., Mosher's Method): This involves reacting the compound with a chiral derivatizing agent and analyzing the NMR spectra of the resulting diastereomers to deduce the absolute configuration of specific stereocenters.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the intricate indole-diterpenoid architecture of this molecule was successfully unveiled. This foundational knowledge is indispensable for further research into its biological activity, mechanism of action, and potential for therapeutic development. The detailed experimental data and protocols are archived in the primary scientific literature, serving as a critical reference for the scientific community.

An In-depth Technical Guide to the Biological Activity of Terpendole C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole C is a member of the indole diterpene class of natural products, a group of secondary metabolites produced by various fungi. These compounds are characterized by a complex polycyclic diterpene skeleton linked to an indole moiety. The terpendole family, including this compound, has garnered significant interest within the scientific community due to a range of observed biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a particular focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this complex natural product.

Core Biological Activities of this compound

This compound has been primarily characterized by two distinct biological activities: potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) and significant tremorgenic effects. While its close structural analog, Terpendole E, is a known inhibitor of the mitotic kinesin Eg5, the direct activity of this compound on this target has not been extensively reported.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. The inhibition of ACAT is a therapeutic strategy being explored for the management of hypercholesterolemia and atherosclerosis.

The inhibitory potency of this compound against ACAT has been quantified in in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the drug's efficacy in inhibiting the biological or biochemical function.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | ACAT | In vitro enzyme assay | 2.1 | [1][2] |

| Terpendole D | ACAT | In vitro enzyme assay | 3.2 | [1][2] |

| Terpendole A | ACAT | In vitro enzyme assay | 15.1 | [1][2] |

| Terpendole B | ACAT | In vitro enzyme assay | 26.8 | [1][2] |

Table 1: In vitro inhibitory activity of this compound and related compounds against Acyl-CoA:cholesterol acyltransferase (ACAT).

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against ACAT, based on commonly used methodologies.

Objective: To determine the IC50 value of this compound for the inhibition of ACAT activity.

Materials:

-

Rat liver microsomes (as a source of ACAT enzyme)

-

[1-14C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Cholesterol

-

Tris-HCl buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Microsomes: Isolate microsomes from rat liver tissue by differential centrifugation.

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing Tris-HCl buffer, BSA, and cholesterol.

-

Incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add the rat liver microsomal preparation to the assay mixture.

-

Initiation of Reaction: Start the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

-

Lipid Extraction: Extract the lipids from the mixture.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tremorgenic Activity

This compound is recognized as a potent and fast-acting tremorgenic mycotoxin. This activity is a characteristic of several indole diterpenes and is believed to be mediated through the modulation of ion channels in the central nervous system.

The tremorgenic effects of many indole diterpenes are attributed to their ability to inhibit the activity of large-conductance Ca2+-activated K+ (BK) channels.[1] These channels play a crucial role in regulating neuronal excitability. Inhibition of BK channels leads to increased neuronal firing, resulting in the observed tremors.

The following protocol outlines a general procedure for assessing the tremorgenic activity of a compound in a murine model.

Objective: To evaluate the tremorgenic potential of this compound in mice.

Materials:

-

Male BALB/c mice

-

This compound (dissolved in a suitable vehicle, e.g., corn oil)

-

Observation cages

-

Scoring system for tremors (e.g., a scale from 0 to 4, where 0 is no tremor and 4 is severe, continuous tremor)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection). Include a control group that receives only the vehicle.

-

Observation: Place the mice in individual observation cages immediately after dosing.

-

Tremor Scoring: Observe the mice for the onset, intensity, and duration of tremors at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes post-dosing). Score the intensity of tremors using a pre-defined scale.

-

Data Analysis: Compare the tremor scores of the this compound-treated group with the control group. Analyze the dose-response relationship if multiple doses are tested.

Potential for Mitotic Inhibition: Insights from Terpendole E

While direct evidence for this compound's activity against the mitotic kinesin Eg5 is limited, its close structural analog, Terpendole E, is a well-characterized Eg5 inhibitor. This suggests that this compound may possess similar, albeit potentially weaker, activity. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development.

Mechanism of Eg5 Inhibition and M-Phase Arrest

Inhibition of Eg5's ATPase activity prevents it from sliding microtubules apart, which is a critical step in centrosome separation. This leads to the formation of a characteristic monoastral spindle, where all chromosomes are arranged in a circle around a single centrosome. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in the M-phase of the cell cycle.

This protocol describes a general method for analyzing the cell cycle distribution of a cell population treated with a potential mitotic inhibitor.

Objective: To determine if this compound induces M-phase arrest in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Propidium iodide (PI) staining solution

-

RNase A

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture HeLa cells to an appropriate confluency and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the this compound-treated samples compared to the control indicates M-phase arrest.

Conclusion

This compound is a biologically active indole diterpene with well-documented potent inhibitory effects on ACAT and strong tremorgenic activity, likely mediated through the inhibition of BK channels. While its direct interaction with the mitotic kinesin Eg5 remains to be fully elucidated, the established activity of its close analog, Terpendole E, suggests a potential for mitotic inhibition. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the multifaceted biological profile of this compound. Future research should aim to quantify the Eg5 inhibitory activity of this compound, if any, and to further explore the molecular mechanisms underlying its tremorgenic effects. Such studies will be crucial in determining the therapeutic potential of this intriguing natural product.

References

Terpendole C: A Comprehensive Analysis of its Primary Molecular Target

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the primary molecular target of Terpendole C, an indole diterpenoid natural product. It is designed to serve as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Primary Molecular Target: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol within cells and the formation of lipoproteins. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis, a mechanism of significant interest in the development of therapies for cardiovascular diseases.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of ACAT. The following table summarizes the key quantitative data regarding its inhibitory activity against this enzyme.

| Compound | Target | IC50 Value | Assay Type | Source |

| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | 2.1 µM | In vitro enzyme assay | [1] |

| Terpendole A | Acyl-CoA:cholesterol acyltransferase (ACAT) | 15.1 µM | In vitro enzyme assay | [1] |

| Terpendole B | Acyl-CoA:cholesterol acyltransferase (ACAT) | 26.8 µM | In vitro enzyme assay | [1] |

| Terpendole D | Acyl-CoA:cholesterol acyltransferase (ACAT) | 3.2 µM | In vitro enzyme assay | [1] |

Experimental Protocols

The identification of ACAT as the primary target of this compound and the determination of its inhibitory potency were achieved through a specific in vitro enzyme assay.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACAT.

Methodology:

-

Enzyme Source: Microsomes were prepared from rat liver, which are rich in ACAT enzyme.

-

Substrate Preparation: A solution containing the substrate, [1-14C]oleoyl-CoA, was prepared.

-

Inhibitor Preparation: A series of dilutions of this compound were prepared to test a range of concentrations.

-

Reaction Mixture: The reaction was initiated by adding the enzyme preparation (microsomes) to a mixture containing the radiolabeled substrate and varying concentrations of this compound.

-

Incubation: The reaction mixtures were incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

-

Lipid Extraction: Following incubation, the lipids, including the newly synthesized cholesteryl esters, were extracted from the reaction mixture using a suitable organic solvent system (e.g., chloroform/methanol).

-

Separation and Quantification: The extracted lipids were separated by thin-layer chromatography (TLC) to isolate the cholesteryl ester fraction. The amount of radioactivity in the cholesteryl ester spot was quantified using a scintillation counter.

-

Data Analysis: The percentage of ACAT inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of this compound that causes 50% inhibition of ACAT activity, was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Cholesterol Esterification Pathway and ACAT Inhibition

The following diagram illustrates the cholesterol esterification pathway and the point of inhibition by this compound.

Caption: Inhibition of the ACAT-mediated cholesterol esterification pathway by this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of this compound against ACAT is depicted below.

Caption: Workflow for the in vitro determination of this compound's IC50 against ACAT.

References

- 1. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. II. Structure elucidation of terpendoles A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpendole C as an ACAT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage or lipoprotein assembly. Its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases, has made it an attractive target for therapeutic intervention. Terpendole C, a fungal metabolite, has emerged as a potent inhibitor of ACAT. This technical guide provides an in-depth overview of this compound's activity as an ACAT inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical pathways.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the enzymatic activity of both isoforms of acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2.[1] These enzymes are localized in the endoplasmic reticulum and catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. By inhibiting ACAT, this compound effectively blocks the conversion of free cholesterol into its storage form, leading to a decrease in the intracellular pool of cholesteryl esters. This disruption of cholesterol esterification can have significant downstream effects on cellular lipid metabolism, including the potential to reduce the accumulation of cholesteryl esters in macrophages, a key event in the formation of atherosclerotic plaques.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs against ACAT has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: In Vitro IC50 Values of Terpendoles against ACAT from Rat Liver Microsomes

| Compound | IC50 (µM) |

| Terpendole A | 15.1 |

| Terpendole B | 26.8 |

| This compound | 2.1 |

| Terpendole D | 3.2 |

| Terpendole J | 38.8 |

| Terpendole K | 38.0 |

| Terpendole L | 32.4 |

Data sourced from in vitro enzyme assays using rat liver microsomes.[2][3]

Table 2: Inhibitory Activity of this compound on ACAT Isoforms and Cholesteryl Ester Formation

| Target | IC50 (µM) |

| ACAT1 | 10 |

| ACAT2 | 10 |

| Cholesteryl Ester Formation | 0.46 |

This data indicates that this compound is a non-selective inhibitor of both ACAT1 and ACAT2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol describes the measurement of ACAT activity in isolated rat liver microsomes, a common method for screening potential inhibitors.

3.1.1. Preparation of Rat Liver Microsomes

-

Euthanize a male Wistar rat (200-250 g) and perfuse the liver with ice-cold 0.9% NaCl solution until blanched.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.2. ACAT Activity Assay

-

Prepare the assay mixture in microcentrifuge tubes on ice. Each tube should contain:

-

Rat liver microsomes (50 µg of protein)

-

0.5 M potassium phosphate buffer (pH 7.4)

-

10 mg/ml bovine serum albumin (BSA)

-

Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, [1-14C]oleoyl-CoA (e.g., 10 nmol, specific activity ~50 mCi/mmol).

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction by adding 1.5 ml of isopropanol:heptane (4:1, v/v).

-

Add 1 ml of heptane and 0.5 ml of distilled water, and vortex thoroughly.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Collect the upper heptane layer, which contains the cholesteryl esters, and evaporate it to dryness under a stream of nitrogen.

-

Dissolve the residue in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).

-

Spot the dissolved lipids onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the lipid spots using iodine vapor or a phosphorimager.

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control and determine the IC50 value.

Cell-Based Cholesterol Esterification Assay using J774 Macrophages

This protocol measures the effect of ACAT inhibitors on cholesterol esterification in a cellular context using the J774 macrophage cell line.

3.2.1. Cell Culture and Treatment

-

Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

-

On the day of the assay, replace the culture medium with serum-free DMEM containing varying concentrations of this compound. Include a vehicle control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

3.2.2. Radiolabeling and Lipid Extraction

-

Prepare a labeling medium by adding [3H]oleic acid complexed to BSA to serum-free DMEM.

-

After the pre-incubation period, add the [3H]oleic acid-containing medium to each well.

-

Incubate the cells for an additional 4-6 hours at 37°C.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the lipids by adding a mixture of hexane:isopropanol (3:2, v/v).

-

Scrape the cells and transfer the lipid extract to a new tube.

-

Evaporate the solvent under nitrogen.

3.2.3. Analysis of Cholesteryl Esters

-

Redissolve the lipid extract in a small volume of chloroform.

-

Spot the extract onto a TLC plate and develop it as described in section 3.1.2.

-

Identify and scrape the cholesteryl ester bands.

-

Quantify the radioactivity by liquid scintillation counting.

-

Determine the protein concentration in parallel wells for normalization.

-

Calculate the amount of [3H]oleic acid incorporated into cholesteryl esters and express it as a percentage of the control to determine the inhibitory effect of this compound.

Signaling Pathways and Workflows

The following diagrams illustrate the central role of ACAT in cholesterol metabolism and the workflow for evaluating ACAT inhibitors.

References

- 1. This compound | ACAT inhibitor | Hello Bio [hellobio.com]

- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Tremorgenic Properties of Terpendole C

Abstract

This compound is a naturally occurring indole-diterpene mycotoxin produced by various fungal species, including Albophoma yamanashiensis and endophytic fungi such as Epichloë and Neotyphodium.[1][2][3] It is recognized for its potent and rapid-onset tremorgenic activity. This document provides a comprehensive technical overview of the tremorgenic properties of this compound, detailing its mechanism of action, quantitative effects, structure-activity relationships, and the experimental protocols used for its evaluation. The primary molecular target for this compound is the large-conductance calcium-activated potassium (BK) channel, and its inhibitory action on this channel is central to its neurotoxic effects.[4][5]

Mechanism of Action: BK Channel Inhibition

The tremorgenic activity of this compound is primarily attributed to its function as a potent inhibitor of large-conductance calcium-activated potassium (BK) channels.[4][6] BK channels are critical regulators of neuronal excitability; they are activated by membrane depolarization and increases in intracellular calcium, leading to potassium ion (K+) efflux.[4] This efflux hyperpolarizes the cell membrane, which dampens neuronal firing and reduces neurotransmitter release.

By inhibiting BK channels, this compound blocks this crucial hyperpolarizing current. The resulting decrease in potassium efflux leads to a state of prolonged membrane depolarization and neuronal hyperexcitability, which manifests as involuntary muscle contractions, or tremors.[5] Studies using knockout mice have confirmed the central role of BK channels in the action of indole-diterpene neurotoxins; mice lacking the gene for BK channels are unaffected by toxins that are lethal to wild-type mice, suggesting that BK channel inhibition is the principal mechanism of acute toxicity.[4][5][6]

Quantitative Data on Tremorgenic Effects

The tremorgenic effects of this compound have been quantified in vivo, primarily using a mouse bioassay. It is characterized as a fast-acting tremorgen with a relatively short duration of action compared to other mycotoxins like paxilline and lolitrem B.[2][4]

| Parameter | This compound | Paxilline | Lolitrem B | Reference |

| Dose (Mice, i.p.) | 4 mg/kg, 8 mg/kg | 4 mg/kg, 8 mg/kg | 2 mg/kg | [4][7] |

| Onset of Action | Fast-acting | Slower than this compound | Slow onset | [4][7] |

| Peak Tremor | ~24-30 minutes post-injection | ~30 minutes post-injection | Sustained | [4][8] |

| Duration of Tremors | ~2 hours | ~6 hours | Long-acting (>24 hours) | [2][4][7] |

| Intensity | More intense than paxilline at the same dose | Less intense than this compound | Potent, sustained tremor | [4] |

| Motor Coordination | Significant dose-dependent impairment (loss of coordination) consistent with tremor profile | Impairment observed | Significant impairment | [8] |

A study measuring tremor as Mean Pixel Power (MPP) in mice found that an 8 mg/kg dose of this compound caused peak tremors (80% MPP) at 24 minutes, which remained significant until 36 minutes post-injection.[8]

Structure-Activity Relationships

The chemical structure of an indole-diterpene is a key determinant of its tremorgenic potency and duration.

-

A/B Rings: this compound lacks the A/B rings present in the potent, long-acting tremorgen lolitrem B.[7] This structural difference is believed to be responsible for this compound's significantly shorter duration of action, highlighting the importance of these rings for inducing sustained tremors.[7][9]

-

C14 Hydroxylation: The related compound Terpendole M, which is 14α-hydroxythis compound, exhibits weaker tremorgenic activity than this compound.[10] This suggests that the hydroxyl group at the C-14 position may interfere with the binding of the molecule to its target site on the BK channel, thereby reducing its tremorgenic effect.[9]

-

Core Indole-Diterpene Structure: The shared core structure among this compound, paxilline, and other related compounds is responsible for their common mechanism of BK channel inhibition.[4][11]

Experimental Protocols

In Vivo Mouse Bioassay for Tremor Assessment

The standard method for evaluating the tremorgenic activity of compounds like this compound is the mouse bioassay, established by Gallagher and Hawkes.[11]

Objective: To observe, quantify, and characterize the onset, intensity, and duration of tremors and associated motor deficits following the administration of this compound.

Methodology:

-

Animals: Adult male mice (e.g., C57BL/6J strain) are used. Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

-

Compound Preparation: this compound is dissolved in a suitable vehicle, such as DMSO or a mixture of ethanol, Emulphor, and saline.[1] A vehicle-only control group is essential.

-

Administration: The compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 4 mg/kg and 8 mg/kg).

-

Observation and Scoring:

-

Tremor Scoring: Mice are observed continuously for the first hour and at regular intervals thereafter (e.g., every 12-15 minutes for up to 2-6 hours). Tremors are scored using a visual rating scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, persistent tremor; 3 = severe, whole-body tremor affecting posture and movement).

-

Motor Coordination: Motor function is often assessed using a rotarod test.[8] Mice are placed on a rotating rod, and the latency to fall is recorded. This test is performed at baseline and at various time points post-injection.

-

-

Data Analysis: Tremor scores and rotarod latencies are compared between treatment groups and the vehicle control using appropriate statistical methods (e.g., two-way ANOVA) to determine significance.[8]

Other Relevant Biological Activities

Beyond its neurotoxicity, this compound is also a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. It inhibits both isozymes, ACAT1 and ACAT2, with an IC50 value of 2.1 μM for ACAT inhibition.[3][11] However, its tremorgenic properties at similar concentrations are a significant concern for its potential therapeutic application in areas like atherosclerosis.[3]

Conclusion

This compound is a potent, fast-acting tremorgenic mycotoxin whose mechanism of action is well-defined through the inhibition of neuronal BK channels. Its study provides valuable insights into the structure-activity relationships of indole-diterpene neurotoxins and serves as an important pharmacological tool for investigating the role of BK channels in regulating neuronal function. The clear dose-response relationship and characteristic tremor profile make it a benchmark compound in neurotoxicological research.

References

- 1. adipogen.com [adipogen.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Tremorgenic effects and functional metabolomics analysis of lolitrem B and its biosynthetic intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity [mdpi.com]

Terpendole C: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Terpendole C, an indole-diterpenoid fungal metabolite. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biosynthesis, biological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Introduction

This compound is a complex indole-diterpene natural product first isolated from the culture broth of the fungus Albophoma yamanashiensis (strain FO-2546).[1][2] It belongs to a class of biogenetically related mycotoxins that share a common core structure derived from an indole moiety and a cyclic diterpene skeleton.[2][3] this compound has garnered scientific interest primarily due to its potent biological activities, including the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) and the induction of tremors in animal models.[1][4]

Chemical Properties and Structure

This compound is characterized by a complex heptacyclic core structure. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of related terpendoles, have been used to elucidate its structure.[5]

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of this compound, like other paspaline-derived indole-diterpenes, begins with two primary precursors: tryptophan and geranylgeranyl diphosphate (GGPP).[2][3] The pathway involves a series of enzymatic reactions, including prenylation, cyclization, and oxidation, catalyzed by enzymes such as prenyltransferases, terpene cyclases, and P450 monooxygenases.[4] While the precise enzymatic steps leading to this compound have not been fully elucidated, a general pathway can be proposed based on related compounds like Terpendole E.[6]

Caption: Simplified proposed biosynthetic pathway for this compound.

Biological Activities

This compound exhibits two primary, well-documented biological activities: inhibition of ACAT and induction of tremors.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

This compound is a potent inhibitor of ACAT, an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage or transport.[1][5] Among several terpendoles isolated, this compound demonstrated the most powerful inhibitory effect in an in vitro enzyme assay.[1]

Tremorgenic Activity

Like many indole-diterpenes, this compound is a tremorgen.[2][4] Administration to mice results in a rapid onset of tremors, indicating it is a potent and fast-acting neurotoxin.[4] This activity is a hallmark of several related mycotoxins that cause neurological syndromes in grazing livestock.[7]

Quantitative Data

The biological activities of this compound and its analogs have been quantified in various assays.

| Compound | Assay Type | System | IC₅₀ (µM) | Reference(s) |

| This compound | ACAT Inhibition (Enzyme) | Rat Liver Microsomes | 2.1 | [1][2][5][8] |

| Terpendole D | ACAT Inhibition (Enzyme) | Rat Liver Microsomes | 3.2 | [1][5][8] |

| Terpendole A | ACAT Inhibition (Enzyme) | Rat Liver Microsomes | 15.1 | [1][5][8] |

| Terpendole B | ACAT Inhibition (Enzyme) | Rat Liver Microsomes | 26.8 | [1][5][8] |

| This compound | ACAT Inhibition (Cell-based) | J774 Macrophages | 0.46 | |

| Terpendole D | ACAT Inhibition (Cell-based) | J774 Macrophages | 0.048 |

Table 1: ACAT inhibitory activity of this compound and related compounds.

| Compound | Assay Type | Cell Line | CD₅₀ (µM) | Specificity Index (CD₅₀/IC₅₀) | Reference(s) |

| This compound | Cytotoxicity | J774 Macrophages | > 24.1 | > 52 | |

| Terpendole D | Cytotoxicity | J774 Macrophages | > 24.8 | > 520 |

Table 2: Cytotoxicity of this compound and D in J774 macrophages.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the isolation of terpendoles from a culture of Albophoma yamanashiensis.

-

Fermentation: Culture Albophoma yamanashiensis in a suitable production medium.

-

Extraction: After cultivation, separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.

-

Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a stepwise gradient of solvents (e.g., n-hexane, chloroform, and methanol) to separate fractions.

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

-

Purification: Pool the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This protocol is based on methods used to determine the IC₅₀ value of ACAT inhibitors.[9][10]

-

Microsome Preparation: Isolate microsomal fractions from rat liver tissue via differential centrifugation.[9] Measure and standardize the protein concentration of the microsomal preparation.

-

Assay Mixture: In a microtube, combine the following:

-

50 µg of microsomal protein.

-

Bovine Serum Albumin (BSA).

-

Free cholesterol substrate.

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [1-¹⁴C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination & Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.

-

Analysis:

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the separated cholesteryl ester (CE) bands.

-

Scrape the CE bands and quantify the radioactivity using a scintillation counter.

-

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (J774 Macrophages)

This protocol describes a general method for assessing the cytotoxicity of this compound using the J774 macrophage cell line.[11][12][13][14]

-

Cell Culture: Culture J774 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the J774 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment (MTT Assay Example):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CD₅₀ (concentration causing 50% cytotoxicity) value from the dose-response curve.

Tremorgenic Activity Bioassay (Mouse Model)

This protocol outlines a method for the qualitative and semi-quantitative assessment of tremorgenic activity in mice.[15][16]

-

Animal Model: Use a suitable strain of laboratory mice (e.g., Swiss Webster). Acclimatize the animals to the laboratory conditions before the experiment.

-

Compound Administration: Dissolve this compound in a suitable vehicle (e.g., corn oil, DMSO). Administer the compound to the mice via a specific route, such as intraperitoneal (IP) injection, at various doses. Include a control group that receives only the vehicle.

-

Observation: Place each mouse in an individual observation cage. Observe the mice continuously for the onset, intensity, and duration of tremors for a set period (e.g., 60-120 minutes).

-

Scoring: Score the intensity of tremors at regular intervals using a standardized scoring system (e.g., 0 = no tremors; 1 = mild, intermittent tremors; 2 = moderate, continuous tremors; 3 = severe, whole-body tremors affecting posture and movement).

-

Data Analysis: Analyze the tremor scores over time for each dose group. Note the time to onset and the duration of the tremorgenic effects. Compare the results between the different dose groups and the control group to assess the dose-dependent nature of the activity.

Mechanism of Action & Signaling Pathways

ACAT Inhibition Pathway

The primary mechanism of this compound in lipid metabolism is the direct inhibition of the ACAT enzyme. By blocking the active site of ACAT, this compound prevents the esterification of free cholesterol. This leads to a decrease in the cellular pool of cholesteryl esters and a subsequent increase in free cholesterol levels. This disruption in cholesterol homeostasis can influence cellular processes such as foam cell formation, which is a key event in the development of atherosclerosis.[5]

Caption: Mechanism of ACAT inhibition by this compound.

Tremorgenic Activity Pathway

The tremorgenic effects of indole-diterpenes are primarily attributed to their ability to inhibit large-conductance Ca²⁺-activated potassium channels (BK channels).[7] These channels are crucial for regulating neuronal excitability by contributing to the repolarization phase of the action potential. By blocking BK channels, this compound likely causes prolonged depolarization of neuronal membranes, leading to uncontrolled neurotransmitter release and neuronal hyperexcitability, which manifests as tremors.

Caption: Proposed mechanism of this compound-induced tremorgenicity via BK channel inhibition.

References

- 1. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:144410) [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of Macrophage Functions in Murine J774 Cells and Human Activated THP-1 Cells Exposed to Oritavancin, a Lipoglycopeptide with High Cellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. An apoptotic response by J774 macrophage cells is common upon infection with diarrheagenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Albophoma yamanashiensis: A Prolific Source of the ACAT Inhibitor Terpendole C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albophoma yamanashiensis, a filamentous fungus, has emerged as a significant natural source of a class of indole-diterpenoid compounds known as terpendoles. Among these, Terpendole C has garnered considerable attention within the scientific community for its potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1][2] This technical guide provides a comprehensive overview of Albophoma yamanashiensis as a source of this compound, detailing its production, isolation, biological activity, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic engineering.

Quantitative Data Summary

The inhibitory activities of various terpendoles isolated from Albophoma yamanashiensis against ACAT have been quantitatively assessed. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.

| Compound | IC50 (µM) against ACAT | Reference |

| Terpendole A | 15.1 | [1] |

| Terpendole B | 26.8 | [1] |

| This compound | 2.1 | [1] |

| Terpendole D | 3.2 | [1] |

| Terpendole E-I | 145-388 | [3] |

| Terpendole J | 38.8 | [3] |

| Terpendole K | 38.0 | [3] |

| Terpendole L | 32.4 | [3] |

Experimental Protocols

Fermentation of Albophoma yamanashiensis

A detailed protocol for the cultivation of Albophoma yamanashiensis for the production of terpendoles is outlined below. This protocol is based on methodologies reported for the isolation of various terpendole analogues.[1][3]

Materials:

-

Albophoma yamanashiensis strain (e.g., FO-2546)

-

Seed Medium: Glucose (2%), Polypeptone (1%), Yeast extract (0.5%), CaCO3 (0.2%)

-

Production Medium: Soluble starch (4%), Pharmamedia (1.5%), Na-fumarate (1%), KH2PO4 (0.1%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), FeSO4·7H2O (0.001%), CuSO4·5H2O (0.0001%), ZnSO4·7H2O (0.0001%), MnSO4·4-6H2O (0.0001%)

-

Shake flasks

-

Fermenter

Procedure:

-

Seed Culture: Inoculate a loopful of Albophoma yamanashiensis mycelia into a 500-ml shake flask containing 100 ml of the seed medium. Incubate at 27°C for 2 days on a rotary shaker at 200 rpm.

-

Inoculation: Transfer the seed culture (2% v/v) into a 30-liter fermenter containing 20 liters of the production medium.

-

Fermentation: Conduct the fermentation at 27°C with an agitation of 300 rpm and an aeration rate of 10 liters/minute for 7 days.

Isolation and Purification of this compound

The following protocol describes the extraction and chromatographic purification of this compound from the culture broth of Albophoma yamanashiensis.[1][3]

Materials:

-

Fermentation broth

-

Ethyl acetate

-

n-Hexane

-

Acetone

-

Silica gel (e.g., Wako-gel C-200)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Procedure:

-

Extraction: Filter the culture broth to separate the mycelia and the filtrate. Extract the filtrate with an equal volume of ethyl acetate. Extract the mycelia with acetone, concentrate the extract, and then partition between ethyl acetate and water. Combine the ethyl acetate extracts.

-

Silica Gel Chromatography: Concentrate the combined ethyl acetate extract and apply it to a silica gel column. Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Subject the active fractions from the silica gel column to chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative HPLC: Further purify the fractions containing this compound by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Final Purification: The purified this compound can be obtained as a white powder.

Biosynthesis of this compound

This compound belongs to the indole-diterpenoid class of natural products. Its biosynthesis in Albophoma yamanashiensis involves a complex series of enzymatic reactions, starting from the precursors indole-3-glycerol phosphate and geranylgeranyl pyrophosphate (GGPP). The presence of a terpendole biosynthetic gene cluster in Albophoma yamanashiensis has been identified, which orchestrates the synthesis of the terpendole scaffold.[4][5]

The general biosynthetic pathway for indole-diterpenes, which is applicable to this compound, is initiated by the prenylation of the indole moiety, followed by a series of cyclizations and oxidative modifications catalyzed by enzymes such as prenyltransferases, terpene cyclases, and cytochrome P450 monooxygenases.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of ACAT.[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound increases the levels of intracellular free cholesterol, which can have several downstream effects on cellular signaling pathways.

Inhibition of ACAT has been shown to modulate pathways involved in neurodegenerative diseases, such as Alzheimer's disease, by affecting amyloid precursor protein (APP) processing and reducing the production of amyloid-beta (Aβ) peptides.[6] The increase in free cholesterol in the endoplasmic reticulum due to ACAT inhibition can influence the activity of enzymes involved in APP processing.

Caption: Signaling pathway affected by this compound via ACAT inhibition.

Experimental Workflow

The overall workflow for the production, isolation, and characterization of this compound from Albophoma yamanashiensis is depicted in the following diagram.

Caption: Experimental workflow for this compound.

Conclusion

Albophoma yamanashiensis stands out as a valuable microbial resource for the production of this compound, a potent ACAT inhibitor with potential therapeutic applications. This guide has provided a detailed overview of the methodologies for its production and isolation, a summary of its biological activity, and an insight into its biosynthetic and signaling pathways. The information compiled here is intended to facilitate further research and development of this compound and other bioactive compounds from this fascinating fungal species. The elucidation of the complete biosynthetic gene cluster and the exploration of metabolic engineering strategies could further enhance the production of this promising natural product.

References

- 1. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. II. Structure elucidation of terpendoles A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Crosstalk between Discrete Indole Terpenoid Gene Clusters in Tolypocladium album - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

Terpendole C: A Technical Overview of an Indole-Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Terpendole C is a naturally occurring indole-diterpenoid, a class of secondary metabolites produced by various fungi.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding its chemical structure and properties. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known information and provides context based on the broader family of terpendole compounds.

Chemical Structure and Properties

This compound is a complex heterocyclic organic molecule with the chemical formula C32H41NO5.[3] Its structure is characterized by a core indole moiety fused to a diterpenoid framework.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H41NO5 | [3] |

| PubChem CID | 10369388 | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The structural elucidation of terpendoles, in general, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Biological Activity

The biological activities of many terpendole compounds have been explored, revealing a range of effects, including enzyme inhibition and cytotoxicity. For this compound specifically, it has been associated with "tremor activity".[4] However, detailed studies quantifying this effect or identifying the specific molecular targets are not extensively documented.

Other related terpendole compounds have been shown to inhibit enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and the mitotic kinesin Eg5.[5][6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the current body of scientific literature. The general approach for isolating terpendoles from fungal cultures involves extraction with organic solvents followed by chromatographic purification.

Diagram 1: General Workflow for Isolation of Terpenoids

Caption: A generalized workflow for the isolation of terpenoid compounds from fungal sources.

Signaling Pathways

Due to the limited research on the specific mechanism of action of this compound, a definitive signaling pathway has not been elucidated. Research on other terpendoles, such as Terpendole E which inhibits the mitotic kinesin Eg5, suggests potential interference with cellular division pathways.[5][6] Inhibition of Eg5 leads to the formation of monoastral spindles, arresting cells in mitosis.

Diagram 2: Hypothesized Action based on Related Terpenoids

Caption: A simplified diagram illustrating the mechanism of action of Terpendole E, a related compound, which may provide insights into the potential pathways affected by this compound.

Conclusion

This compound is an intriguing natural product with a complex chemical architecture. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader family of terpendoles demonstrates significant potential in modulating key cellular processes. Further research is warranted to isolate and characterize this compound in greater detail, to elucidate its specific molecular targets and signaling pathways, and to fully assess its potential for therapeutic applications.

References

- 1. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) by Natural Products: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol, playing a pivotal role in cellular cholesterol homeostasis. Its involvement in various pathological conditions, including atherosclerosis, hyperlipidemia, and even certain cancers, has rendered it an attractive target for therapeutic intervention. Natural products, with their vast structural diversity, have emerged as a promising source of novel ACAT inhibitors. This technical guide provides a comprehensive overview of natural products with demonstrated ACAT inhibitory activity, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to ACAT and Its Isoforms

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum. It facilitates the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. In mammals, two isoforms of ACAT have been identified: ACAT1 and ACAT2.

-

ACAT1 is ubiquitously expressed in various tissues and is primarily involved in the formation of cholesterol esters for intracellular storage in lipid droplets. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to foam cell formation.

-